



# Application Notes and Protocols for Intraperitoneal Injection of LEP(116-130) (mouse)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

This document provides detailed application notes and experimental protocols for the intraperitoneal (IP) injection of the mouse leptin fragment LEP(116-130). This synthetic peptide has garnered significant interest for its ability to mimic some of the biological effects of leptin, the adipocyte-derived hormone central to energy homeostasis. Notably, LEP(116-130) has demonstrated effects on body weight, food intake, and glucose metabolism, making it a valuable tool for research in obesity, diabetes, and metabolic disorders.[1][2][3] Furthermore, it has shown potential in neuroscience research due to its cognitive-enhancing and neuroprotective properties.[4][5]

These application notes are intended to guide researchers in designing and executing experiments involving the intraperitoneal administration of LEP(116-130) in mouse models.

## **Applications**

The primary applications for the intraperitoneal injection of LEP(116-130) in mice include:

Metabolic Research:



- Body Weight Regulation: Investigating the peptide's ability to reduce body weight gain and promote weight loss, particularly in genetic models of obesity such as ob/ob mice.[1][5]
- Food Intake Suppression: Studying the anorexigenic effects of the peptide.[1][6]
- Glucose Homeostasis: Assessing the peptide's impact on blood glucose levels, especially in models of diabetes like the db/db mouse.[2][6]
- Neuroscience Research:
  - Cognitive Enhancement: Exploring the potential of LEP(116-130) to improve performance in memory-related tasks.[4][5]
  - Neuroprotection: Examining the peptide's ability to protect neurons from toxic insults, such as those induced by amyloid-β.[4][5]
  - Synaptic Plasticity: Studying the modulation of hippocampal synaptic plasticity.[4]

## **Data Presentation**

Table 1: Effect of Intraperitoneal LEP(116-130) Injection on Body Weight in Female C57BL/6J ob/ob Mice

| Treatm<br>ent<br>Group | Daily<br>Dose<br>(mg,<br>IP) | Durati<br>on<br>(days) | Initial<br>Body<br>Weight<br>(g,<br>mean) | Body Weight Chang e after 7 days (g, mean) | Body<br>Weight<br>Chang<br>e after<br>7 days<br>(%) | Body Weight Chang e after 28 days (g, mean) | Body<br>Weight<br>Chang<br>e after<br>28<br>days<br>(%) | Refere<br>nce |
|------------------------|------------------------------|------------------------|-------------------------------------------|--------------------------------------------|-----------------------------------------------------|---------------------------------------------|---------------------------------------------------------|---------------|
| Vehicle                | -                            | 28                     | 57.3                                      | +3.2                                       | +5.6                                                | +8.2                                        | +14.7                                                   | [5][7]        |
| LEP(11<br>6-130)       | 1                            | 28                     | 61.3                                      | -8.5                                       | -13.87                                              | -2.1                                        | -3.43                                                   | [5][7]        |



Table 2: Effect of Intraperitoneal LEP(116-130) Injection on Cumulative Food Intake in Female C57BL/6J ob/ob

**Mice** 

| wice                |                           |                    |                                                                 |                                                                 |                                                          |               |
|---------------------|---------------------------|--------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|----------------------------------------------------------|---------------|
| Treatmen<br>t Group | Daily<br>Dose<br>(mg, IP) | Duration<br>(days) | Cumulati ve Food Intake per Mouse after 14 days (g, mean ± SEM) | Cumulati ve Food Intake per Mouse after 28 days (g, mean ± SEM) | %<br>Reductio<br>n in Food<br>Intake<br>after 28<br>days | Referenc<br>e |
| Vehicle             | -                         | 28                 | 95.2 ± 3.1                                                      | 189.5 ± 5.2                                                     | -                                                        | [7]           |
| LEP(116-<br>130)    | 1                         | 28                 | 78.8 ± 2.8                                                      | 161.2 ± 4.5                                                     | ~15%                                                     | [1][7]        |

Table 3: Effect of Intraperitoneal LEP(116-130) Injection on Blood Glucose in Female C57BLKS/J-m db/db Mice

| Treatment    | Daily Dose | Duration | Effect on                                | Reference |
|--------------|------------|----------|------------------------------------------|-----------|
| Group        | (mg, IP)   | (days)   | Blood Glucose                            |           |
| LEP(116-130) | 1          | 6        | Reduced by<br>approximately<br>100 mg/dL | [8][9]    |

# **Experimental Protocols**

# Protocol 1: Evaluation of LEP(116-130) on Body Weight and Food Intake in ob/ob Mice

This protocol is designed to assess the in vivo effects of LEP(116-130) on energy balance in a genetically obese mouse model.

Materials:



- LEP(116-130) (mouse) peptide
- Sterile phosphate-buffered saline (PBS), pH 7.2 (vehicle)
- Female C57BL/6J ob/ob mice (e.g., 8-10 weeks old)
- Sterile syringes (1 mL) and needles (25-27 G)
- 70% ethanol or isopropanol wipes
- Animal scale for daily body weight measurement
- Metabolic cages for accurate food intake measurement

#### Procedure:

- Peptide Preparation:
  - Aseptically dissolve LEP(116-130) in sterile PBS to the desired concentration (e.g., 1 mg/mL).
  - Ensure complete dissolution. Gentle vortexing or sonication may be used if necessary.
  - Prepare a sufficient volume for the entire study duration to ensure consistency.
  - Store the peptide solution at -20°C or as recommended by the supplier. Thaw and bring to room temperature before each injection.
- Animal Acclimation and Baseline Measurement:
  - House mice individually in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle).
  - Allow for an acclimation period of at least one week.
  - For one week prior to the start of injections, measure and record the daily body weight and food intake of each mouse to establish a baseline.
- Intraperitoneal Injection:



- Divide the mice into a control group (vehicle injection) and a treatment group (LEP(116-130) injection).
- Administer daily intraperitoneal injections at the same time each day.
- Restraint: Gently restrain the mouse by grasping the loose skin over the scruff of the neck.
- Injection Site: Identify the lower right abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
- Injection:
  - Wipe the injection site with a 70% alcohol wipe.
  - Insert the needle at a 30-45 degree angle into the peritoneal cavity.
  - Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.
  - Slowly inject the peptide solution (e.g., 1 mg in 1 mL of PBS).
  - Withdraw the needle and return the mouse to its cage.[4][10][11]
- Data Collection and Analysis:
  - Continue to measure and record daily body weight and food intake for the duration of the study (e.g., 28 days).
  - Monitor the animals for any signs of distress or adverse reactions.
  - At the end of the study, euthanize the animals according to approved institutional protocols.
  - Analyze the data by comparing the changes in body weight and food intake between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed.



# Protocol 2: Assessment of LEP(116-130) on Blood Glucose Levels in db/db Mice

This protocol outlines the procedure for evaluating the effect of LEP(116-130) on hyperglycemia in a mouse model of type 2 diabetes.

#### Materials:

- LEP(116-130) (mouse) peptide
- Sterile phosphate-buffered saline (PBS), pH 7.2 (vehicle)
- Female C57BLKS/J-m db/db mice (e.g., 8-10 weeks old)
- Sterile syringes (1 mL) and needles (25-27 G)
- 70% ethanol or isopropanol wipes
- · Blood glucose meter and test strips
- Lancets for tail vein blood collection

#### Procedure:

- · Peptide Preparation:
  - Prepare the LEP(116-130) solution as described in Protocol 1.
- Animal Acclimation and Baseline Measurement:
  - Acclimate the mice as described in Protocol 1.
  - Measure baseline blood glucose levels from the tail vein 2 hours before the dark period on day 0.
- Intraperitoneal Injection:



- Administer daily intraperitoneal injections of either vehicle or LEP(116-130) (e.g., 1 mg/day) as detailed in Protocol 1.[8]
- Blood Glucose Monitoring:
  - Measure blood glucose from the tail vein at specified time points (e.g., on days 2, 4, and
     6) at the same time of day as the baseline measurement.[8]
  - Briefly restrain the mouse and use a sterile lancet to prick the tail vein to obtain a small drop of blood for the glucose meter.
- Data Collection and Analysis:
  - Record all blood glucose readings.
  - Compare the changes in blood glucose levels between the LEP(116-130) treated group and the vehicle-treated control group using appropriate statistical methods.

# Signaling Pathways and Experimental Workflows Signaling Pathway of LEP(116-130)

The precise signaling mechanism of LEP(116-130) is still under investigation. Some studies suggest that its effects on body weight and food intake may not be mediated by the long isoform of the leptin receptor (OB-Rb), which is predominantly expressed in the hypothalamus. [3][6] However, other evidence indicates that LEP(116-130) can activate the STAT3 signaling pathway, a known downstream target of leptin receptor activation.[12][13] In the context of hippocampal function, leptin is known to influence synaptic plasticity through various signaling cascades.[2][14]







Click to download full resolution via product page

Caption: Putative signaling pathways of LEP(116-130).

# **Experimental Workflow for In Vivo Studies**

The following diagram illustrates a general workflow for conducting in vivo experiments with LEP(116-130) in mice.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body
  weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the
  long isoform of the leptin receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Hippocampal Synaptic Function by the Metabolic Hormone, Leptin: Implications for Health and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal Injection of LEP(116-130) (mouse)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612461#intraperitoneal-injection-of-lep-116-130-mouse]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com